molecular formula C13H15IN2O3 B13088164 tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate

Cat. No.: B13088164
M. Wt: 374.17 g/mol
InChI Key: XSCOMCGFUKLMNH-UHFFFAOYSA-N
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Description

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a tert-butyl ester group, an iodine atom at the 3-position, and a methoxy group at the 4-position of the indazole ring. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method involves the iodination of a suitable indazole precursor, followed by esterification to introduce the tert-butyl group. The methoxy group can be introduced through methylation reactions. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, efficient purification techniques, and recycling of solvents and reagents to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while ester hydrolysis produces the corresponding carboxylic acid .

Scientific Research Applications

tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-iodo-4-methoxy-1H-indazole-1-carboxylate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of the iodine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

  • **tert-Butyl 3-iodo-7-methoxy-1H-ind

Properties

Molecular Formula

C13H15IN2O3

Molecular Weight

374.17 g/mol

IUPAC Name

tert-butyl 3-iodo-4-methoxyindazole-1-carboxylate

InChI

InChI=1S/C13H15IN2O3/c1-13(2,3)19-12(17)16-8-6-5-7-9(18-4)10(8)11(14)15-16/h5-7H,1-4H3

InChI Key

XSCOMCGFUKLMNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)C(=N1)I

Origin of Product

United States

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